molecular formula C10H9NO B6284720 3-methyl-1H-indole-5-carbaldehyde CAS No. 3613-07-8

3-methyl-1H-indole-5-carbaldehyde

Cat. No.: B6284720
CAS No.: 3613-07-8
M. Wt: 159.2
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Description

3-Methyl-1H-indole-5-carbaldehyde is a substituted indole derivative featuring a methyl group at the 3-position and a formyl (carbaldehyde) group at the 5-position of the indole ring. These derivatives share a common indole backbone but differ in substituent positions and functional groups, which significantly influence their physicochemical properties and applications.

The indole scaffold is notable for its prevalence in pharmaceuticals and agrochemicals, with substitutions modulating biological activity, solubility, and stability. The carbaldehyde group at the 5-position in this compound likely enhances reactivity, enabling its use as a precursor in synthetic chemistry, such as in reductive amination or condensation reactions .

Properties

CAS No.

3613-07-8

Molecular Formula

C10H9NO

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Vilsmeier-Haack reaction, which involves the formylation of indoles using DMF and POCl3 .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like halogens, nitrating agents.

Major Products:

    Oxidation: 3-methyl-1H-indole-5-carboxylic acid.

    Reduction: 3-methyl-1H-indole-5-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-methyl-1H-indole-5-carbaldehyde is used as a precursor in the synthesis of various biologically active molecules. It serves as a building block for the construction of complex indole derivatives .

Biology: In biological research, indole derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents . This compound may be used in the synthesis of compounds that target specific biological pathways.

Medicine: Indole derivatives, including this compound, are explored for their therapeutic potential. They are investigated for their ability to modulate biological targets and pathways involved in diseases .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-methyl-1H-indole-5-carbaldehyde depends on its specific application. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Effects : The position of the methyl and aldehyde groups dictates molecular symmetry and intermolecular interactions. For example, 5-Methyl-1H-indole-3-carbaldehyde forms N–H⋯O hydrogen-bonded chains in the crystal lattice, whereas 6-bromo derivatives exhibit additional halogen-mediated interactions .
  • Halogen Influence: Halogen substituents (Cl, Br, F) increase molecular weight and polarity, enhancing melting points (e.g., >200°C for brominated derivatives in ) compared to non-halogenated analogs .

Key Observations :

  • Common Synthetic Strategies : Many indole carbaldehydes are synthesized via condensation reactions using aldehyde precursors (e.g., indole-3-carbaldehyde derivatives) and reagents like p-toluenesulfonylmethyl isocyanide (p-TsMIC) .
  • Purification Methods : Column chromatography and recrystallization are frequently employed, with purity confirmed via IR, NMR, and HRMS .

Physicochemical and Spectral Properties

Table 3 highlights melting points and spectral

Compound Name Melting Point (°C) IR (ν, cm⁻¹) NMR (¹H/¹³C) Key Shifts
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) >200 3050 (C–H), 1650 (C=O) δ 7.8 (indole H), δ 125–140 (aromatic C)
5-Methyl-1H-indole-3-carbaldehyde 159–160 3150 (N–H), 1680 (C=O) δ 9.95 (CHO), δ 2.45 (CH₃)
5-Chloro-2-methyl-1H-indole-3-carbaldehyde Not reported 3100 (N–H), 1690 (C=O) δ 10.1 (CHO), δ 6.9–7.5 (aromatic H)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported 3200 (O–H), 1700 (C=O) Not reported

Key Observations :

  • Thermal Stability : Halogenated derivatives (e.g., bromo, chloro) exhibit higher melting points (>200°C) due to increased molecular rigidity and intermolecular forces .
  • Spectral Signatures : The aldehyde proton in ¹H NMR appears near δ 9.95–10.1, while IR C=O stretches occur at ~1680–1700 cm⁻¹ .

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